7-(Dimethylamino)phenoxazin-3-one
Description
7-(Dimethylamino)phenoxazin-3-one is a heterocyclic compound featuring a phenoxazin-3-one core substituted with a dimethylamino group at the 7-position. This compound belongs to the phenoxazinone family, known for diverse biological activities, including anticancer and antimicrobial properties.
Properties
CAS No. |
41830-79-9 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
7-(dimethylamino)phenoxazin-3-one |
InChI |
InChI=1S/C14H12N2O2/c1-16(2)9-3-5-11-13(7-9)18-14-8-10(17)4-6-12(14)15-11/h3-8H,1-2H3 |
InChI Key |
BGEGWGMYXJBZTI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Dimethylamino)phenoxazin-3-one typically involves the condensation of appropriate aniline derivatives with ortho-quinone intermediates. One common method includes the reaction of 4-dimethylaminophenol with ortho-benzoquinone under acidic conditions to form the desired phenoxazine derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 7-(Dimethylamino)phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(Dimethylamino)phenoxazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye in various analytical techniques.
Biology: The compound is employed in cell viability assays and as a marker in fluorescence microscopy.
Medicine: Research has explored its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)phenoxazin-3-one involves its interaction with biological molecules. In fluorescence applications, the compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for imaging and detection purposes. In medicinal research, its ability to intercalate with DNA disrupts cellular processes, leading to potential anticancer effects .
Comparison with Similar Compounds
2-Amino-7-methoxy-3H-phenoxazin-3-one
- Substituents: Amino group at position 2, methoxy group at position 6.
- Molecular Formula : C₁₃H₁₀N₂O₃.
- Molecular Weight : 242.23 g/mol.
- Synthesis: Prepared via oxidative condensation of phenolic precursors under controlled conditions .
- Key Differences: The methoxy group at position 7 is less basic than dimethylamino, reducing solubility in acidic environments. The amino group at position 2 may participate in hydrogen bonding, influencing reactivity and intermolecular interactions.
- Applications: Not explicitly stated in the evidence, but methoxy-substituted phenoxazinones are often explored for photophysical properties .
Chandrananimycins A, B, and C
- Substituents: Unspecified substituents on the phenoxazin-3-one core.
- Biological Activity: Exhibit potent anticancer activity by inhibiting proliferation in HT29 (colon), MEXF 514L (melanoma), and MCF-7 (breast) cancer cell lines .
- Key Differences: The dimethylamino group in 7-(Dimethylamino)phenoxazin-3-one may confer enhanced bioavailability compared to chandrananimycins. Structural variations in substituents likely modulate target specificity.
7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one
- Substituents: Amino group at position 7, chlorine atoms at positions 1, 2, and 4.
- Molecular Formula : C₁₂H₆Cl₃N₂O₂ (inferred).
- The amino group at position 7 is less lipophilic than dimethylamino, affecting pharmacokinetics .
3,7-Diaminophenoxazonium Chloride
- Substituents: Amino groups at positions 3 and 7.
- Molecular Formula : C₁₂H₁₀ClN₃O (as a chloride salt).
- Key Differences: Dual amino groups enhance polarity and water solubility compared to this compound.
Table 1: Structural and Functional Comparison of Phenoxazinone Derivatives
*Calculated based on structural similarity.
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